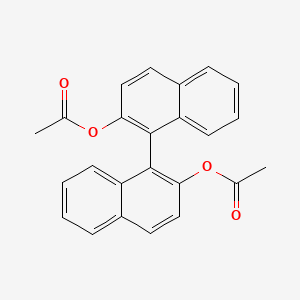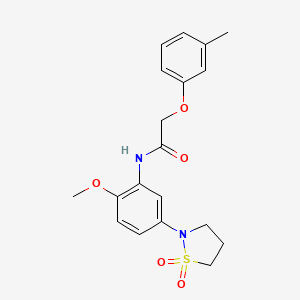
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide, also known as Compound 1, is a synthetic small molecule that has been studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Novel Oxazolidinone Antibacterial Agents
Oxazolidinones represent a unique class of antimicrobial agents that inhibit bacterial protein synthesis through a distinctive mechanism. The research on oxazolidinone analogs, such as U-100592 and U-100766, demonstrates their potent in vitro antibacterial activities against a variety of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus species, and strains of Mycobacterium tuberculosis. These compounds show no cross-resistance with other common antitubercular agents, highlighting their potential as novel antibacterial agents. Their activities are not affected by human serum, and they demonstrate a bacteriostatic effect against staphylococci and enterococci, with a bactericidal effect against streptococci. This research underscores the significance of oxazolidinones in addressing antibiotic resistance challenges (Zurenko et al., 1996).
Antibacterial and Antioxidant Activities of Thiazolidinone Derivatives
The synthesis and characterization of new thiazolidinone derivatives incorporating coumarin moieties have been explored for their antibacterial and antioxidant activities. These derivatives have demonstrated significant activity against various bacterial strains, including E. coli, S. aureus, and B. subtilis, comparing favorably with standard references. This suggests the potential of thiazolidinone derivatives in developing new antimicrobial and antioxidant agents (Hamdi et al., 2012).
Radiosynthesis for Imaging Applications
The radiosynthesis of novel compounds for imaging applications, such as [18F]PBR111, involves creating selective radioligands for the translocator protein (18 kDa) with PET. This process illustrates the application of complex organic molecules in diagnostic imaging, providing insights into their development and utilization in medical imaging technologies (Dollé et al., 2008).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of various organic compounds, including N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, highlight their potential as selective β3-adrenergic receptor agonists. These compounds exhibit significant biological activities, demonstrating their potential in treating conditions such as obesity and type 2 diabetes, indicating the broad applicability of complex organic molecules in medicinal chemistry (Maruyama et al., 2012).
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-14-5-3-6-16(11-14)26-13-19(22)20-17-12-15(7-8-18(17)25-2)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWRJRSNGGOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(m-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

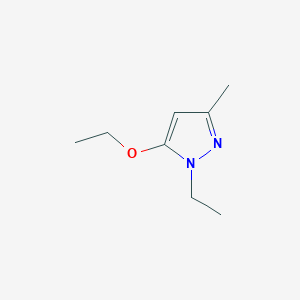
![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)
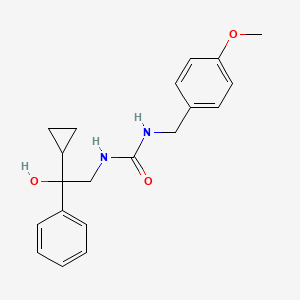
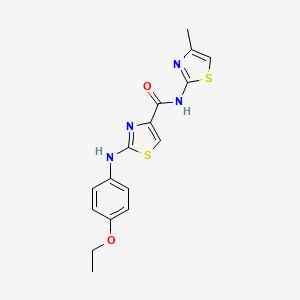
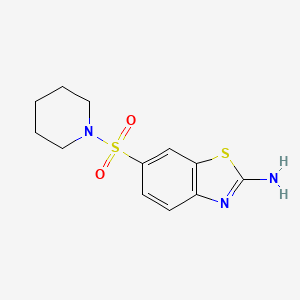
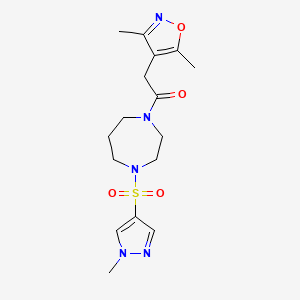
![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)
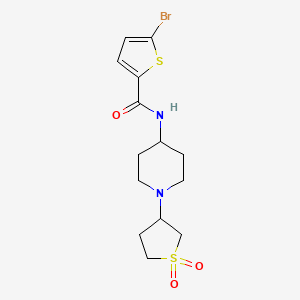
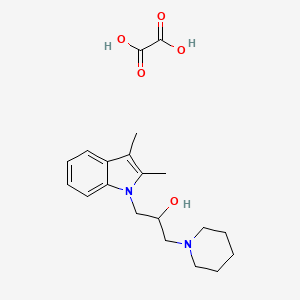
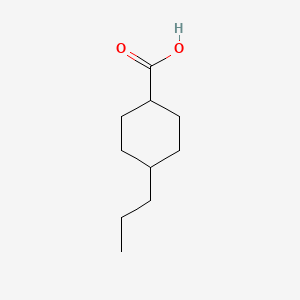
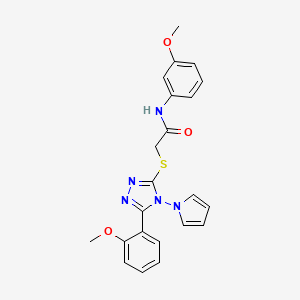
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)
